molecular formula C18H23Cl2N3 B13057960 N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride

Cat. No.: B13057960
M. Wt: 352.3 g/mol
InChI Key: XWLAWLVGQUMFJE-UHFFFAOYSA-N
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Description

N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride is a synthetic small molecule characterized by a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at the 6-position. A methyl group at the 3-position links the heterocycle to adamantan-1-amine, a rigid bicyclic hydrocarbon known for enhancing lipophilicity and metabolic stability in drug design. The hydrochloride salt form improves aqueous solubility, a critical feature for pharmaceutical applications .

Properties

Molecular Formula

C18H23Cl2N3

Molecular Weight

352.3 g/mol

IUPAC Name

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride

InChI

InChI=1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H

InChI Key

XWLAWLVGQUMFJE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CN=C5N4C=C(C=C5)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which is then chlorinated. The adamantane moiety is introduced through a nucleophilic substitution reaction, where the chlorinated imidazo[1,2-a]pyridine reacts with an adamantane derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 6 of the imidazo[1,2-a]pyridine ring participates in nucleophilic aromatic substitution (SNAr) under catalytic or thermal conditions.

Reaction TypeConditionsProductCitations
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiaryl derivatives
Ullmann ReactionCuI, 1,10-phenanthroline, K₃PO₄, DMSOAryl ethers/amines
HydroxylationNaOH, H₂O/EtOH, reflux6-hydroxyimidazo[1,2-a]pyridine analog

Key Findings :

  • The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring activates the chlorine for substitution .

  • Cross-coupling reactions (e.g., Suzuki) enable bioconjugation or functional group diversification .

Reactivity of the Adamantane-Linked Amine

The adamantan-1-amine moiety undergoes alkylation, acylation, and coordination chemistry due to its tertiary amine structure.

Reaction TypeConditionsProductCitations
AcylationAcetyl chloride, DCM, Et₃NN-acetylated derivative
AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium salts
Metal CoordinationPd(OAc)₂, DMSOPd(II) complexes

Key Findings :

  • Acylation with activated esters or acid chlorides yields stable amides for pharmacological applications .

  • The adamantane group enhances steric bulk, influencing reaction kinetics and regioselectivity .

Imidazo[1,2-a]pyridine Ring Modifications

The heterocyclic core undergoes electrophilic substitution and oxidation.

Reaction TypeConditionsProductCitations
NitrationHNO₃, H₂SO₄, 0°C8-nitro derivative
OxidationKMnO₄, H₂O, 60°CImidazo[1,2-a]pyridine N-oxide
HydrogenationH₂, Pd/C, EtOHPartially saturated imidazoline

Key Findings :

  • Nitration occurs preferentially at position 8 due to electronic directing effects.

  • Oxidation forms N-oxides, which serve as intermediates for further functionalization.

Radical-Mediated Reactions

The compound participates in photoredox-catalyzed reactions, leveraging its heteroaromatic system.

Reaction TypeConditionsProductCitations
C–H Alkylation[Ir(ppy)₃], DHP, blue LEDsAlkyl-substituted imidazopyridine
Decarboxylative CouplingEosin Y, NiCl₂, visible lightCross-coupled adducts

Key Findings :

  • Photoredox catalysis enables C–H functionalization without pre-activation .

  • Adamantane’s stability minimizes competing side reactions under radical conditions .

Salt-Specific Reactivity

The hydrochloride salt influences solubility and reaction pathways.

PropertyImpact on ReactivityCitations
SolubilityEnhances aqueous-phase reactions
Acid SensitivityRequires neutralization for amine reactions

Key Findings :

  • Neutralization with NaHCO₃ liberates the free base for alkylation/acylation .

  • Hydrochloride form improves crystallinity in synthetic intermediates .

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes an adamantane moiety and a substituted imidazo[1,2-a]pyridine ring. The presence of the chloro group on the imidazole ring enhances its biological activity.

Molecular Formula

  • Molecular Formula : C₁₃H₁₅ClN₂
  • Molecular Weight : 238.73 g/mol

Antiviral Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit antiviral properties. For instance, compounds with similar structures have been shown to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

Antineoplastic Properties

Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as anticancer agents. The compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further development in oncology treatments.

Neurological Applications

Given the structure's similarity to known neuroactive compounds, this compound may also have potential in treating neurological disorders. Its interaction with neurotransmitter systems could provide therapeutic benefits in conditions such as Parkinson's disease or depression.

Synthesis of Novel Materials

The unique structure of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride allows for the creation of hybrid materials with enhanced properties. These materials could be utilized in drug delivery systems or as components in advanced coatings.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
6-Chloroimidazo[1,2-a]pyridineAntiviral
Adamantane DerivativesAntineoplastic
Imidazo[1,2-a]pyridine AnaloguesNeuroprotective

Case Study 1: Antiviral Efficacy

In a study published by Nature, researchers investigated the antiviral efficacy of imidazo[1,2-a]pyridine derivatives against influenza viruses. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication, suggesting potential for therapeutic use in antiviral treatments .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of adamantane derivatives revealed that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of related compounds found that certain imidazo[1,2-a]pyridine derivatives could modulate neurotransmitter levels and reduce neuroinflammation, indicating their potential application in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the chlorine atom on the imidazo[1,2-a]pyridine ring, which can form hydrogen bonds or participate in halogen bonding with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparison with other adamantane-containing derivatives and chloro-substituted heterocycles. Below is a systematic analysis based on structural, synthetic, and physicochemical parameters:

Structural Analogues and Core Heterocycles

Key Structural Variations :

  • Core Heterocycle : The imidazo[1,2-a]pyridine core distinguishes the target compound from pteridine derivatives (e.g., lumazines in ) and other adamantane-linked heterocycles.
  • Substituents: The 6-chloro group and adamantane moiety differentiate it from non-halogenated or simpler alkylamine analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound Imidazo[1,2-a]pyridine 6-Cl, CH₂-AdaNH₂·HCl C₁₉H₂₄ClN₃·HCl 366.3 Not reported Hydrochloride salt, chloro substitution
N-{imidazo[1,2-a]pyridin-2-ylmethyl}adamantan-1-amine Imidazo[1,2-a]pyridine 2-CH₂-AdaNH₂ C₁₈H₂₃N₃ 281.4 Not reported Lacks Cl and salt; reduced polarity
6-(1-Adamantyl)amino-1,3-dimethyllumazine Lumazine 6-AdaNH₂, 1,3-diMe C₂₀H₂₅N₅O₂ 367.4 206–208 Pteridine core, higher polarity
7-Azido-6-chloro-1,3-dimethyllumazine Lumazine 6-Cl, 7-N₃, 1,3-diMe C₁₁H₁₀ClN₅O₂ 295.7 180–181 Dual functionalization (Cl, N₃)
Physicochemical and Pharmacological Implications
  • Adamantane Moiety : Contributes to high lipophilicity (logP > 3), favoring blood-brain barrier penetration—a trait critical for CNS-targeted drugs. However, excessive lipophilicity may reduce aqueous solubility, mitigated here by the hydrochloride salt .
  • Hydrochloride Salt : Improves solubility in polar solvents compared to free-base analogs (e.g., compound), facilitating formulation for oral or injectable administration .

Biological Activity

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Name : N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine hydrochloride
  • CAS Number : 1029989-47-6
  • Molecular Formula : C18H23ClN3
  • Molecular Weight : 352.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors. The imidazo[1,2-a]pyridine moiety is known for its ability to inhibit certain kinases, which play critical roles in cell signaling pathways associated with cancer progression and other diseases.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect Reference
AntiproliferativeInhibition of cancer cell lines
Kinase InhibitionSelective inhibition of BCR-ABL and PDGFR
Neurotransmitter ModulationPotential GABAergic effects
AnticholinesteraseAChE inhibition potential

Case Studies and Research Findings

  • Antiproliferative Activity :
    Research has demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast and lung cancer. For instance, derivatives of imidazo[1,2-a]pyridine have shown IC50 values in the low micromolar range against these cell lines, indicating strong potential for therapeutic use in oncology .
  • Kinase Inhibition :
    The compound has been identified as a potent inhibitor of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). Its selectivity minimizes off-target effects commonly associated with broader-spectrum kinase inhibitors . This selectivity is particularly important for reducing side effects in patients undergoing treatment.
  • Neuropharmacological Effects :
    Preliminary studies suggest that this compound may modulate neurotransmitter levels, particularly GABA. This could position the compound as a candidate for treating neuropsychiatric disorders where GABAergic dysfunction is implicated .
  • Cholinesterase Inhibition :
    The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. In vitro assays indicated promising inhibitory activity, suggesting further exploration could lead to new treatments for cognitive disorders .

Q & A

Q. What are the established synthetic routes for N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine hydrochloride, and what purification methods are recommended?

The synthesis typically involves coupling adamantane-1-amine derivatives with halogenated imidazo[1,2-a]pyridine intermediates. For example, a related 6-chloroimidazo[1,2-a]pyridine derivative was synthesized via nucleophilic substitution using NaN₃ in toluene, followed by purification via silica gel column chromatography to yield crystalline products . Key steps include controlled heating (e.g., 80°C in POCl₃/PCl₅ mixtures for chlorination) and solvent selection (dichloromethane/water systems for phase separation). Purification often employs recrystallization or chromatographic methods, with structural confirmation via 1^1H-NMR (e.g., δ 1.6–2.1 ppm for adamantane protons) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Multimodal characterization is critical:

  • 1^1H-NMR/13^{13}C-NMR : Resolves adamantane symmetry and imidazo[1,2-a]pyridine substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • FTIR : Identifies functional groups (e.g., C-Cl stretches at 650–750 cm⁻¹) and amine hydrochloride signatures (N-H stretches at 2500–3000 cm⁻¹) .
  • LCMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 347.2 for C₁₇H₂₁ClN₃·HCl) and detects impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing adamantane moieties to imidazo[1,2-a]pyridine systems?

Apply statistical design of experiments (DoE) to minimize trial-and-error:

  • Factor screening : Test variables like solvent polarity (dioxane vs. methanol), temperature (60–100°C), and stoichiometry (1:1 to 1:2 amine:imidazole ratios) .
  • Response surface methodology : Model interactions between variables to maximize yield. For example, achieved 72% yield using dichloromethane/water extraction and optimized heating durations .

Q. What methodologies are recommended for resolving discrepancies in biological activity data across different antimicrobial assays?

Address contradictions through:

  • Standardized protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) assays to ensure reproducibility .
  • Stability studies : Assess compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
  • Meta-analysis : Compare activity trends across structurally similar adamantane-pyrido[2,3-d]pyrimidine derivatives to identify substituent-specific effects (e.g., 2-oxo-2H-chromen-3-yl groups enhancing lipophilicity) .

Q. How should researchers approach the design of derivatives to enhance target specificity while maintaining adamantane’s pharmacological advantages?

Combine computational and experimental strategies:

  • Molecular docking : Screen derivatives against target proteins (e.g., viral ion channels) to prioritize candidates with improved binding affinities .
  • Substituent diversification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position of imidazo[1,2-a]pyridine to modulate electronic properties without destabilizing the adamantane core .
  • Pharmacokinetic profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and cytochrome P450 interactions .

Q. What computational strategies can predict the impact of substituent variations on the compound’s pharmacokinetic properties?

Leverage quantum chemical calculations and machine learning :

  • Reaction path searches : Simulate substituent effects on reaction thermodynamics (e.g., Gibbs free energy changes for chlorination steps) .
  • QSAR models : Train algorithms on datasets of adamantane derivatives to predict logP, solubility, and bioavailability .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting spectral data during structural elucidation?

  • Multi-technique validation : Cross-verify NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare experimental IR spectra with computational predictions (e.g., DFT-calculated vibrations) .
  • Isotopic labeling : Use 15^{15}N-labeled amines to resolve overlapping signals in crowded spectral regions .

Q. What experimental controls are essential for ensuring reproducibility in halogenated intermediate synthesis?

  • Anhydrous conditions : Use molecular sieves or inert gas purging to prevent hydrolysis of PCl₅ or POCl₃ reagents .
  • Temperature monitoring : Employ thermocouples for exothermic reactions (e.g., chlorination steps) to avoid side product formation .

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